1-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a thiophen-2-ylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate through a nucleophilic substitution reaction.
Attachment of the propoxy group: This can be done by reacting the intermediate with propyl bromide or propyl chloride in the presence of a base, such as potassium carbonate.
Incorporation of the thiophen-2-ylmethyl group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride or bromide under basic conditions.
Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine, such as thiophen-2-ylmethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical and biological properties.
1-(4-bromophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: This compound has a bromine atom instead of a fluorine atom, which may also influence its properties.
1-(4-methylphenyl)-4-propoxy-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-2-9-24-16-12-22(14-7-5-13(19)6-8-14)21-17(16)18(23)20-11-15-4-3-10-25-15/h3-8,10,12H,2,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPZBBRHABXUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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